(S)-2-(Methylamino)-2-phenylethanol chemical properties and structure
(S)-2-(Methylamino)-2-phenylethanol chemical properties and structure
An In-Depth Technical Guide to (S)-2-(Methylamino)-2-phenylethanol: Chemical Properties, Structure, and Synthetic Considerations
Abstract
(S)-2-(Methylamino)-2-phenylethanol is a chiral amino alcohol belonging to the phenylethanolamine class of compounds. Its structural similarity to endogenous catecholamines and synthetic adrenergic agents makes it a molecule of significant interest in medicinal chemistry and pharmacology. The specific stereochemistry at the C2 position is a critical determinant of its biological activity and its utility as a building block for enantiomerically pure pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of (S)-2-(Methylamino)-2-phenylethanol, intended for researchers and professionals in drug development and organic synthesis.
Introduction
Phenylethanolamines are a class of compounds characterized by a phenyl group attached to an ethanolamine backbone. This structural motif is found in a variety of endogenous neurotransmitters, such as norepinephrine and epinephrine, which are key regulators of the sympathetic nervous system. Consequently, synthetic phenylethanolamines have been extensively explored as therapeutic agents targeting the adrenergic system. The introduction of chiral centers in these molecules leads to stereoisomers that often exhibit significantly different pharmacological profiles. (S)-2-(Methylamino)-2-phenylethanol is a chiral phenylethanolamine that serves as a valuable intermediate in the synthesis of more complex molecules, particularly those designed to interact with adrenergic receptors. Understanding its chemical properties and stereoselective synthesis is crucial for its effective application in drug discovery and development.
Chemical Structure and Stereochemistry
The structure of (S)-2-(Methylamino)-2-phenylethanol is defined by a phenyl ring and a hydroxyl group attached to the same carbon (C1), and a methylamino group at the adjacent carbon (C2). The stereochemistry of this molecule is of paramount importance, with the chiral center at the C2 carbon.
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IUPAC Name: (2S)-2-(methylamino)-2-phenylethan-1-ol
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Molecular Formula: C₉H₁₃NO[1]
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Molecular Weight: 151.21 g/mol [1]
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CAS Number: 143394-39-2[1]
The "(S)" designation indicates the absolute configuration at the C2 chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The stereochemical purity of this compound is a critical factor in its use as a precursor for single-enantiomer drugs, as different enantiomers can have different potencies, selectivities, and even different pharmacological effects.
Physicochemical Properties
The physicochemical properties of (S)-2-(Methylamino)-2-phenylethanol are summarized in the table below. It is important to note that while data for the racemate is available, specific experimental values for the (S)-enantiomer are not always present in publicly accessible literature.
| Property | Value | Source |
| Physical Form | White to yellow solid | |
| Melting Point | 74-76 °C (for the racemate) | [2] |
| Boiling Point | 120-125 °C (for the racemate) | [3] |
| Solubility | Slightly soluble in water; soluble in most organic solvents. | [4][5] |
| Storage | 2-8 °C, under an inert atmosphere. | [6] |
Spectroscopic Analysis
Detailed experimental spectra for (S)-2-(Methylamino)-2-phenylethanol are not widely published. However, based on its structure and data from analogous compounds like 2-phenylethanol, the following spectral characteristics can be expected:
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¹H NMR: The spectrum would feature signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a singlet for the methyl group on the nitrogen, and multiplets for the protons on the ethanol backbone. The proximity of the chiral center would likely lead to complex splitting patterns for the diastereotopic protons on the C1 carbon.
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¹³C NMR: The spectrum would show distinct signals for the carbons of the phenyl ring, the two carbons of the ethanol backbone, and the methyl carbon of the amino group.
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FTIR: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the phenyl ring (around 1450-1600 cm⁻¹), and C-N stretching.[7]
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would likely involve the loss of water from the molecular ion and cleavage of the C-C bond between the two carbons of the ethanol backbone. Predicted mass-to-charge ratios for various adducts have been calculated, such as [M+H]⁺ at 152.10700.
Enantioselective Synthesis
The synthesis of enantiomerically pure β-amino alcohols is a well-established field in organic chemistry. A common and effective strategy for preparing (S)-2-(Methylamino)-2-phenylethanol is through the asymmetric reduction of the corresponding ketone precursor, 2-(methylamino)-1-phenylethanone. Biocatalysis, using enzymes such as ketoreductases or amine dehydrogenases, offers a highly selective and environmentally benign approach.
Example Protocol: Biocatalytic Asymmetric Reduction
This protocol describes a general methodology for the enantioselective reduction of 2-(methylamino)-1-phenylethanone using an engineered ketoreductase (KRED).
Step 1: Precursor Synthesis The synthesis of the precursor ketone, 2-(methylamino)-1-phenylethanone, can be achieved through various methods, such as the reaction of 2-bromoacetophenone with methylamine.
Step 2: Asymmetric Reduction
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Reaction Setup: In a temperature-controlled bioreactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.
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Enzyme and Cofactor: A suitable ketoreductase exhibiting high enantioselectivity for the desired (S)-alcohol is added. A cofactor regeneration system, typically involving a dehydrogenase (e.g., glucose dehydrogenase) and a sacrificial co-substrate (e.g., glucose), is also included to recycle the NADPH or NADH cofactor required by the KRED.
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Substrate Addition: The substrate, 2-(methylamino)-1-phenylethanone, is added to the reaction mixture. The concentration is carefully controlled to avoid substrate inhibition of the enzyme.
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Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) using a chiral column to determine both the conversion of the ketone and the enantiomeric excess (ee) of the (S)-alcohol product.
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Workup and Purification: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield highly pure (S)-2-(Methylamino)-2-phenylethanol.
Causality in Experimental Choices:
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Biocatalyst: The choice of a specific ketoreductase is critical for achieving high enantioselectivity. Different KREDs have different substrate specificities and stereopreferences.
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Cofactor Regeneration: The in-situ regeneration of the expensive NAD(P)H cofactor is essential for the economic viability of the process on a larger scale.
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Reaction Conditions: Parameters such as pH, temperature, and substrate concentration are optimized to ensure optimal enzyme activity and stability.
Caption: Workflow for the enantioselective synthesis of (S)-2-(Methylamino)-2-phenylethanol.
Pharmacology and Mechanism of Action
(S)-2-(Methylamino)-2-phenylethanol is structurally related to adrenergic agonists. The pharmacological activity of phenylethanolamines is highly dependent on their stereochemistry. For direct-acting sympathomimetic amines, the (1R)-configuration of the hydroxyl group on the ethylamine backbone is generally associated with maximal activity at adrenergic receptors.
While specific binding data for (S)-2-(Methylamino)-2-phenylethanol at various adrenergic receptor subtypes are not extensively available, its structural features suggest potential interactions with this receptor family. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine. They are broadly classified into α and β subtypes, each with further divisions.
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α-Adrenergic Receptors: Primarily involved in vasoconstriction and smooth muscle contraction.
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β-Adrenergic Receptors: Mediate effects such as increased heart rate and contractility (β1), bronchodilation, and vasodilation (β2).
The interaction of a ligand like (S)-2-(Methylamino)-2-phenylethanol with these receptors would initiate a signaling cascade, typically involving the modulation of intracellular second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃). It is also plausible that this compound interacts with trace amine-associated receptors (TAARs), which are another class of GPCRs that bind to endogenous amines.
Caption: Generalized adrenergic receptor signaling pathway.
Applications in Research and Drug Development
The primary application of (S)-2-(Methylamino)-2-phenylethanol is as a chiral building block in the synthesis of more complex, enantiomerically pure pharmaceutical agents. Its defined stereochemistry allows for the stereospecific construction of target molecules, which is a fundamental requirement in modern drug development to ensure selectivity and reduce off-target effects.
For example, it can be used in the synthesis of novel adrenergic agonists or antagonists where the specific orientation of the methylamino and phenyl groups is crucial for receptor binding and activity. Its use in fragment-based drug discovery is also a potential application, where the phenylethanolamine scaffold can be elaborated to develop new ligands for various biological targets.
Safety and Handling
(S)-2-(Methylamino)-2-phenylethanol should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
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